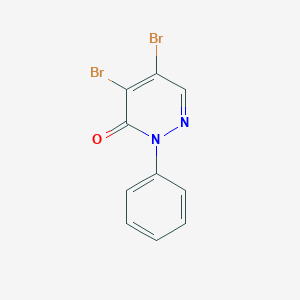

4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXEMRMTOSSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162299 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-08-9 | |

| Record name | 4,5-Dibromo-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14305-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dibromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-2-phenyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and available spectral data for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. The presence of the phenyl group and bromine atoms on the pyridazinone core significantly influences its chemical reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 14305-08-9 | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂O | [1] |

| Molecular Weight | 329.98 g/mol | [1] |

| Boiling Point | 340.1°C at 760 mmHg | [2] |

| Appearance | Off-white solid | [1] |

Synthesis and Characterization

A documented experimental protocol for the synthesis of this compound involves the reaction of Mucobromic acid with Phenylhydrazine.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Mucobromic acid (10.0 g, 38.8 mmol)

-

Phenylhydrazine (4.58 ml, 46.6 mmol)

-

6N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve Mucobromic acid in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.

-

In a separate beaker, dissolve Phenylhydrazine in 100 ml of 6N HCl.

-

Add the Phenylhydrazine solution to the Mucobromic acid solution with vigorous stirring at 70°C. An off-white precipitate will form immediately.

-

Continue the reaction for 18 hours at 70°C.

-

Monitor the reaction completion using LC/MS.

-

After completion, allow the reaction mixture to partially cool.

-

Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve. Note: The original protocol observes that the HCl can react with ethyl acetate to form ethanol and acetic acid, leading to a homogenous solution and subsequent precipitation upon cooling.

-

Allow the solution to cool, which will cause the product to precipitate.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum.

Yield: 10.54 g of an off-white solid.[1]

Spectral Data

¹H NMR (300 MHz, CDCl₃):

-

δ 7.96 (s, 1H)

-

δ 7.60-7.42 (m, 5H)[1]

Mass Spectrometry (MS):

-

LC/MS: tr=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329.[1]

-

HR/MS (M+H)⁺: Calculated=328.8920, Found=328.8927.[1]

Potential Applications and Biological Significance

While specific biological studies on this compound are limited in the public domain, the broader class of pyridazinone derivatives is of significant interest in medicinal chemistry and agrochemistry.[3] Pyridazinone scaffolds are found in molecules exhibiting a wide range of biological activities, including:

-

Cardiovascular effects: Some pyridazinone derivatives have been investigated as cardiotonic agents, antihypertensives, and platelet aggregation inhibitors.[4]

-

Anti-inflammatory and Analgesic Properties: The pyridazinone core is a feature in compounds with anti-inflammatory and analgesic activities.[5]

-

Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents.[5]

-

Antimicrobial and Antifungal Activity: The heterocyclic nature of pyridazinones has led to the exploration of their efficacy against various microbial and fungal strains.[3][5]

-

Agrochemicals: These compounds can serve as intermediates in the synthesis of herbicides and pesticides.[3]

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potentially novel biological activities. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery screening.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential pharmacological and biological activities. The provided synthesis protocol and spectral data serve as a solid starting point for researchers interested in this compound and its derivatives.

References

- 1. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (CAS Number: 14305-08-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information on its chemical properties and presents a plausible synthetic route based on established methodologies for related compounds. Furthermore, it explores the well-documented biological significance of the pyridazinone scaffold, offering valuable context for researchers and drug development professionals interested in this chemical series. The guide includes structured data tables, a detailed hypothetical experimental protocol, and visualizations to aid in understanding the synthesis and potential applications of this compound and its derivatives.

Introduction

Pyridazin-3(2H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research. The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The specific compound, this compound, features a dibrominated pyridazinone ring with a phenyl substituent at the N2 position. The presence of bromine atoms can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency or modifying its mechanism of action. This guide aims to provide a detailed technical resource on this compound, addressing its chemical identity, a proposed synthetic pathway, and the broader biological context of the pyridazinone family.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 14305-08-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₆Br₂N₂O | Chemical Supplier Catalogs |

| Molecular Weight | 329.98 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 4,5-dibromo-2-phenylpyridazin-3-one | |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br | |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents | General knowledge of similar compounds |

Synthesis of this compound

A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and efficient synthetic route can be proposed based on established reactions of similar compounds, particularly the reaction of substituted maleic anhydrides or mucohalic acids with phenylhydrazine.

A likely precursor for this synthesis is dibromomaleic acid or its anhydride, which can be reacted with phenylhydrazine to form the pyridazinone ring.

Proposed Synthetic Pathway

An In-depth Technical Guide to the Molecular Structure and Properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws upon data from closely related analogues to offer a thorough profile for research and development purposes. The pyridazinone core is a well-established pharmacophore, and its halogenated derivatives are of significant interest in medicinal and agricultural chemistry. This guide includes a detailed synthesis protocol, predicted and known physicochemical properties, spectroscopic data, and a discussion of the potential biological activities of this class of compounds.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a pyridazinone ring substituted with two bromine atoms at the 4 and 5 positions and a phenyl group at the 2-position.

Molecular Formula: C₁₀H₆Br₂N₂O[1]

Molecular Weight: 329.98 g/mol [1]

CAS Number: 14305-08-9[1]

Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Br

InChI Key: Information not available in searched results.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | This compound | 4,5-Dibromo-2-(4-chlorophenyl)-2H-pyridazin-3-one | 4,5-Dibromo-3(2H)-pyridazinone |

| Molecular Formula | C₁₀H₆Br₂N₂O | C₁₀H₅Br₂ClN₂O | C₄H₂Br₂N₂O |

| Molecular Weight | 329.98 g/mol [1] | 364.42 g/mol [2] | 253.88 g/mol [3] |

| Melting Point | Not reported | 183-184 °C[2] | 226 °C (dec.)[3] |

| Boiling Point | 340.1°C at 760 mmHg (Predicted)[1] | 384.7±52.0 °C (Predicted)[2] | Not reported |

| Appearance | Off-white solid (from synthesis) | Not reported | White to light yellow to light orange powder to crystal[3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.96 (s, 1H), 7.60-7.42 (m, 5H) | US Patent 2005/0020594 A1 |

| LC/MS | tR=2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), (M+H)⁺, Calculated=329, Found=329 | US Patent 2005/0020594 A1 |

| HR/MS (M+H)⁺ | Calculated=328.8920, Found=328.8927 (Δ mmu=0.7) | US Patent 2005/0020594 A1 |

| ¹³C NMR | Not reported | |

| IR Spectroscopy | Not reported |

Note on Spectroscopic Data: The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be expected in the mass spectrum, resulting in M, M+2, and M+4 peaks for fragments containing two bromine atoms. The IR spectrum would likely show a strong carbonyl (C=O) stretch characteristic of the pyridazinone ring.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from US Patent 2005/0020594 A1.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Mucobromic acid (10.0 g, 38.8 mmol)

-

Phenylhydrazine (4.58 ml, 46.6 mmol)

-

6N Hydrochloric acid

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve mucobromic acid in 250 ml of 6N HCl in a 500 ml round bottom flask at room temperature.

-

Dissolve phenylhydrazine in 100 ml of 6N HCl and add it to the mucobromic acid solution with vigorous stirring.

-

Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.

-

After 18 hours, confirm reaction completion using LC/MS.

-

Allow the reaction to partially cool.

-

Add 100 ml of ethyl acetate to the reaction mixture.

-

Allow the mixture to cool to room temperature, which may induce further precipitation.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the product as an off-white solid (10.54 g).

Proposed Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: As described in the patent, spectra should be recorded to confirm the presence and multiplicity of aromatic and pyridazinone protons.

-

¹³C NMR: A ¹³C NMR spectrum would be crucial to identify the number of unique carbon environments, including the carbonyl carbon and the two bromine-substituted carbons.

-

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify characteristic functional groups, notably the C=O stretch of the pyridazinone ring (typically around 1650-1690 cm⁻¹), C=C and C=N stretches of the aromatic and heterocyclic rings, and C-Br stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern should be analyzed to understand the stability of the molecule and identify characteristic fragments. The isotopic pattern of the two bromine atoms will be a key diagnostic feature.

-

Crystallography: Single crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[4]

Known activities of related pyridazinone derivatives include:

-

Anti-inflammatory and Analgesic Effects: 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity, potentially without the ulcerogenic side effects of common NSAIDs.[5] Some pyridazinone derivatives act as cyclooxygenase-2 (COX-2) inhibitors.

-

Anticancer Activity: Various pyridazinone derivatives have shown promise as anticancer agents, targeting enzymes such as B-Raf and inhibiting tubulin polymerization.[6]

-

Antimicrobial and Antifungal Activity: The pyridazinone ring is a key component in compounds with antibacterial and antifungal properties.[3]

-

Cardiovascular Effects: Certain pyridazinone derivatives are known to have cardiotonic, antihypertensive, and antiplatelet activities.[6]

-

Herbicidal Activity: The related compound, 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone, is utilized as an effective herbicide.[7]

Potential Signaling Pathways:

Given the activities of related compounds, this compound could potentially modulate signaling pathways involved in:

-

Inflammation: Prostaglandin synthesis pathways via inhibition of COX enzymes.

-

Cancer: Kinase signaling pathways (e.g., Raf/MEK/ERK) or pathways involved in cell cycle regulation and apoptosis.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.

Figure 2: A logical workflow for the biological evaluation of the title compound.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with significant, albeit underexplored, potential in drug discovery and agrochemical development. The presence of two bromine atoms and a phenyl group on the pyridazinone core provides a unique electronic and steric profile that warrants further investigation. This guide provides a foundational understanding of its synthesis and properties, serving as a valuable resource for researchers aiming to explore the therapeutic or industrial applications of this and related compounds. Further detailed experimental characterization is necessary to fully elucidate its molecular structure and biological activity.

References

- 1. CAS 14305-08-9 | 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one - Synblock [synblock.com]

- 2. 4,5-Dibromo-2-(4-chloro-phenyl)-2H-pyridazin-3-one CAS#: 14132-96-8 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. sarpublication.com [sarpublication.com]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one from Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis detailed herein utilizes mucobromic acid and phenylhydrazine as starting materials. This document offers a detailed experimental protocol, a summary of quantitative data, and visual representations of the synthetic workflow and chemical transformation.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities. The synthesis of substituted pyridazinones is a key area of research for the development of new therapeutic agents. This guide focuses on a specific and efficient method for the preparation of this compound. The described synthesis involves the reaction of mucobromic acid with phenylhydrazine in a one-pot procedure.

Synthetic Pathway

The synthesis of this compound from mucobromic acid proceeds through a condensation reaction with phenylhydrazine. The reaction is typically carried out in an acidic medium, which facilitates the cyclization to form the pyridazinone ring.

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

Mucobromic acid

-

Phenylhydrazine

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

Equipment:

-

500 ml round bottom flask

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

-

Standard laboratory glassware

Procedure:

-

Dissolution of Mucobromic Acid: In a 500 ml round bottom flask, dissolve 10.0 g (38.8 mmol) of mucobromic acid in 250 ml of 6N HCl at room temperature.

-

Preparation of Phenylhydrazine Solution: In a separate beaker, dissolve 4.58 ml (46.6 mmol) of phenylhydrazine in 100 ml of 6N HCl.

-

Reaction: Vigorously stir the mucobromic acid solution while heating to 70°C. Add the phenylhydrazine solution to the reaction flask. An off-white precipitate will form almost immediately.

-

Reaction Monitoring: Maintain the reaction mixture at 70°C with vigorous stirring for 18 hours. The completion of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC/MS).

-

Work-up and Isolation:

-

Allow the reaction mixture to partially cool.

-

Add 100 ml of ethyl acetate. Note: The addition of ethyl acetate to the hot HCl solution can lead to its hydrolysis to ethanol and acetic acid, which may initially cause the precipitate to dissolve and the solution to become homogenous. As the solution cools further, the product will precipitate out.

-

Filter the solid precipitate using a Büchner funnel.

-

Wash the collected solid with diethyl ether.

-

Dry the product under vacuum to afford an off-white solid.[1]

-

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis.

| Parameter | Value | Reference |

| Starting Material (Mucobromic Acid) | 10.0 g (38.8 mmol) | [1] |

| Reagent (Phenylhydrazine) | 4.58 ml (46.6 mmol) | [1] |

| Product Yield | 10.54 g | [1] |

| Appearance | Off-white solid | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂O | |

| Molecular Weight | 329.98 g/mol |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

| Analysis | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.96 (s, 1H), 7.60-7.42 (m, 5H) | [1] |

| LC/MS (tr) | 2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.) | [1] |

| LC/MS (M+H)⁺ | Calculated = 329, Found = 329 | [1] |

| HR/MS (M+H)⁺ | Calculated = 328.8920, Found = 328.8927 (Δ mmu=0.7) | [1] |

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound from mucobromic acid. The provided experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward nature of this one-pot reaction makes it an attractive route for obtaining this pyridazinone derivative for further investigation and application in drug discovery and development programs.

References

Spectroscopic and Synthetic Elucidation of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the available ¹H NMR data, a generalized experimental protocol for the NMR analysis of pyridazinone derivatives, and a workflow for its synthesis and characterization.

¹H and ¹³C NMR Data

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | Singlet | 1H | Pyridazinone ring proton |

| 7.42-7.60 | Multiplet | 5H | Phenyl ring protons |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

| Data not available in the searched literature. |

Experimental Protocols

A detailed experimental protocol for the synthesis and NMR characterization of this compound is provided below.

Synthesis of this compound

This synthesis protocol is adapted from the procedure described in patent US2005/20594.

Materials:

-

Mucobromic acid

-

Phenylhydrazine

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve mucobromic acid (1.0 equivalent) in 6N HCl in a round-bottom flask at room temperature.

-

In a separate beaker, dissolve phenylhydrazine (1.2 equivalents) in 6N HCl.

-

With vigorous stirring, add the phenylhydrazine solution to the mucobromic acid solution.

-

Heat the reaction mixture to 70°C and maintain for 18 hours. An off-white precipitate should form immediately.

-

Monitor the reaction for completion using a suitable technique, such as liquid chromatography-mass spectrometry (LC/MS).

-

Allow the reaction mixture to cool partially.

-

Add ethyl acetate to the mixture. The precipitate should dissolve.

-

Allow the solution to cool to room temperature. A large amount of precipitate will form.

-

Filter the solid product, wash with diethyl ether, and dry under vacuum.

NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for pyridazinone derivatives.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of at least 300 MHz.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Spectroscopy:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Process the FID as described for the ¹H spectrum.

-

Reference the spectrum to the solvent peak or the internal standard.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow from starting materials to the spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Technical Guide: Spectroscopic and Biological Insights into Phenylpyridazinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth look at the infrared (IR) spectroscopic characteristics of the 4,5-dibromo-pyridazin-3(2H)-one core, alongside a detailed experimental protocol for its analysis. Furthermore, it explores the broader biological context of phenylpyridazinone derivatives, a class of compounds with significant therapeutic potential.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide array of pharmacological activities. These activities include analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, represents a key structure within this class. Understanding its physicochemical properties, such as its infrared spectrum, is crucial for its identification, characterization, and further development in drug discovery pipelines.

While a specific, experimentally-derived IR spectrum for this compound is not publicly available in the referenced literature at this time, this guide will provide the spectral data for the closely related core structure, 4,5-Dibromo-3(2H)-pyridazinone. This information, coupled with a detailed experimental protocol, will empower researchers to obtain and interpret the necessary data for the target compound.

Infrared Spectrum Analysis

Infrared spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular functional groups within a molecule.

IR Spectrum of 4,5-Dibromo-3(2H)-pyridazinone

The following table summarizes the key absorption bands observed in the gas-phase IR spectrum of 4,5-Dibromo-3(2H)-pyridazinone, a structurally related compound lacking the N-phenyl substituent. This data is sourced from the NIST/EPA Gas-Phase Infrared Database and serves as a reference for the core pyridazinone structure.[1] The presence of a phenyl group in the target compound is expected to introduce additional bands, particularly in the aromatic C-H and C=C stretching regions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (Tentative) |

| ~3400-3500 | Variable | N-H stretch (in the absence of the phenyl group) |

| ~1700-1750 | Strong | C=O stretch (amide) |

| ~1600-1650 | Medium | C=C stretch (ring) |

| ~1400-1500 | Medium | C-N stretch |

| Below 800 | Medium-Strong | C-Br stretch |

Note: The spectrum for 4,5-Dibromo-3(2H)-pyridazinone was obtained in the gas phase, and peak positions may shift in the solid state (e.g., using a KBr pellet).

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

This protocol provides a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet technique.[2][3][4]

Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press with a pellet-forming die[2]

-

Agate mortar and pestle[3]

-

Spectroscopy-grade potassium bromide (KBr), thoroughly dried[2]

-

Analytical balance (4-place minimum)[4]

-

Spatula

-

Sample holder for the spectrometer

Procedure

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample (e.g., this compound).[3]

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be between 0.2% and 1%.[2][3]

-

Transfer the sample to the agate mortar and grind it to a very fine powder. The particle size should ideally be less than 2 micrometers to minimize light scattering.[2]

-

-

Mixing:

-

Add the pre-weighed KBr to the mortar containing the ground sample.

-

Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[2]

-

-

Pellet Formation:

-

Carefully transfer the mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[2]

-

Slowly release the pressure and carefully remove the die from the press.

-

-

Spectral Acquisition:

-

Gently remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Acquire the IR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

The resulting spectrum should show absorption bands corresponding to the functional groups present in the molecule.

-

Identify and label the significant peaks and assign them to their corresponding vibrational modes.

-

Biological Activity and Signaling Pathways of Phenylpyridazinones

Phenylpyridazinone derivatives are known to exhibit a wide range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[5][6] Many of these effects are attributed to the inhibition of specific enzymes or interference with signaling pathways crucial for disease progression.

A common target for anti-inflammatory pyridazinones is the cyclooxygenase (COX) enzyme, which is central to the inflammatory cascade. The diagram below illustrates a simplified workflow for screening the anti-inflammatory potential of a compound like this compound by targeting the COX pathway.

Caption: Workflow for evaluating the anti-inflammatory potential of a pyridazinone derivative.

Conclusion

While the specific infrared spectrum of this compound remains to be published, this guide provides the necessary tools for its acquisition and interpretation. By utilizing the provided experimental protocol and referencing the spectral data of the core structure, researchers can effectively characterize this and other related pyridazinone derivatives. The broader biological context highlights the therapeutic potential of this chemical class, and the illustrated workflow provides a logical framework for investigating their anti-inflammatory properties. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]

- 2. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. sarpublication.com [sarpublication.com]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one (C₁₀H₆Br₂N₂O), a heterocyclic compound of interest in chemical and pharmaceutical research. The document details its characteristic mass spectral features, a proposed fragmentation pathway, and standardized experimental protocols for its analysis.

Molecular and Isotopic Profile

This compound has a molecular formula of C₁₀H₆Br₂N₂O and a monoisotopic mass of 327.8847 g/mol .[1] A key feature for its mass spectrometric identification is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion (M) and its fragments, appearing as a triplet of peaks separated by approximately 2 Da (M, M+2, M+4) with a relative intensity ratio of roughly 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an analyte.[2]

Mass Spectral Data

High-resolution mass spectrometry (HRMS) provides strong evidence for the compound's structure. In positive ion mode, the protonated molecule ([M+H]⁺) is readily observed. The table below summarizes the key mass-to-charge ratio (m/z) values reported for this compound.

| Ion Species | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | 328.8920 | 328.8927 | HRMS |

| [M+H]⁺ | 329 | 329 | LC/MS |

Table 1: Summary of mass spectral data for this compound. Data sourced from synthesis and characterization reports.[3]

Proposed Fragmentation Pathway

Electron ionization (EI) or collision-induced dissociation (CID) of this compound is expected to follow fragmentation pathways common to heterocyclic and halogenated compounds.[4][5][6] The fragmentation is initiated from the protonated molecular ion ([M+H]⁺) at m/z 329/331/333.

Key fragmentation steps likely include:

-

Loss of a Bromine Radical: A common initial step for brominated compounds is the homolytic cleavage of a C-Br bond, leading to the loss of a bromine radical (Br•).[5] This would result in a significant fragment ion.

-

Loss of Carbon Monoxide (CO): The pyridazinone ring contains a carbonyl group, and the neutral loss of CO is a characteristic fragmentation for such structures.

-

Phenyl Group Fragmentation: The N-phenyl substituent can be lost as a phenyl radical (•C₆H₅) or as benzene (C₆H₆).

-

Ring Cleavage: The heterocyclic pyridazinone ring can undergo further cleavage, leading to smaller fragment ions.

The logical relationship of this proposed fragmentation is visualized in the diagram below.

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

A robust and reproducible analysis can be achieved using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The following protocol provides a general framework that can be optimized for specific instrumentation.

4.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[7]

-

Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.[7]

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the HPLC system.[7]

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial.

4.2. Instrumentation and Conditions

-

HPLC System: An Agilent 1260 Infinity II or equivalent system.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

-

Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for this type of compound.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Range: m/z 100 - 800.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Data Acquisition: Acquire data in both full scan MS mode to identify the molecular ion and in tandem MS (MS/MS) or Auto MS/MS mode to obtain fragmentation data. For MS/MS, select the precursor ion corresponding to [M+H]⁺ (m/z 329) and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

The general workflow for this experimental protocol is illustrated in the diagram below.

Caption: General experimental workflow for the LC-MS analysis of the target compound.

References

- 1. CAS 14305-08-9 | 4,5-Dibromo-2-phenyl-2H-pyridazin-3-one - Synblock [synblock.com]

- 2. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. article.sapub.org [article.sapub.org]

- 5. raco.cat [raco.cat]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Solubility of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a halogenated pyridazinone derivative. The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The solubility of a compound is a critical physicochemical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound in organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms.

Estimated Solubility Profile

While specific data for this compound is unavailable, the solubility of a structurally related compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, has been reported and can provide valuable insights. Generally, pyridazinone derivatives exhibit poor aqueous solubility.[1] The presence of the phenyl group and bromine atoms in this compound is expected to increase its lipophilicity, suggesting a higher solubility in organic solvents compared to water.

Surrogate Solubility Data: 6-phenyl-4,5-dihydropyridazin-3(2H)-one

The following table summarizes the mole fraction solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. This data can be used as a preliminary guide to select appropriate solvents for this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^3) |

| Water | 298.2 | 0.0016 |

| 303.2 | 0.0018 | |

| 308.2 | 0.0021 | |

| 313.2 | 0.0024 | |

| Ethanol | 298.2 | 6.96 |

| 303.2 | 7.85 | |

| 308.2 | 8.82 | |

| 313.2 | 9.89 | |

| Ethyl Acetate | 298.2 | 14.5 |

| 303.2 | 16.3 | |

| 308.2 | 18.3 | |

| 313.2 | 20.5 | |

| Dimethyl Sulfoxide (DMSO) | 298.2 | 677 |

| 303.2 | 721 | |

| 308.2 | 768 | |

| 313.2 | 816 |

Data adapted from a study on 6-phenyl-4,5-dihydropyridazin-3(2H)-one and should be considered indicative for this compound.[1]

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound, the following experimental methods are recommended.

Shake-Flask Method (Higuchi and Connors)

This is the gold standard method for determining equilibrium solubility.[2]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then determined.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be visually present.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filtration: Filter the collected supernatant through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, kinetic solubility methods can be employed.[4]

Principle: A concentrated stock solution of the compound in a universal solvent (e.g., DMSO) is added to the test solvents. The point at which precipitation occurs is detected, providing a kinetic solubility value.[4]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Assay Plate Preparation: Dispense the organic solvents to be tested into the wells of a microtiter plate.

-

Titration: Gradually add the DMSO stock solution to the solvent-containing wells using a liquid handling robot.

-

Precipitation Detection: Monitor the solution for the onset of precipitation using nephelometry (light scattering) or UV/Vis spectroscopy. The concentration at which precipitation is first observed is the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Relationship: Factors Influencing Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently lacking, this guide provides a framework for researchers to approach this critical aspect of its physicochemical characterization. By leveraging data from structurally similar compounds and employing robust experimental protocols such as the shake-flask method, the solubility profile of this compound can be accurately determined. This information is paramount for facilitating its further development in medicinal chemistry and pharmaceutical sciences.

References

Potential therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

An In-depth Technical Guide to the Potential Therapeutic Targets of the Pyridazin-3(2H)-one Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific therapeutic targets of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one is limited in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the potential therapeutic targets based on the well-documented biological activities of the broader class of pyridazin-3(2H)-one derivatives. The pyridazin-3(2H)-one core is a versatile scaffold that has been extensively studied, and its derivatives have shown a wide range of pharmacological effects.[1][2] This document will serve as a comprehensive resource for researchers interested in the potential applications of compounds containing this core structure.

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] Its unique chemical structure allows for diverse substitutions, leading to a wide array of derivatives with varying pharmacological profiles. These derivatives have been investigated for their potential in treating cardiovascular diseases, cancer, inflammation, and microbial infections.[1][3][4] The versatility of the pyridazin-3(2H)-one core makes it an attractive starting point for the design and development of novel therapeutic agents.[1]

Potential Therapeutic Areas and Targets

Based on extensive research into pyridazin-3(2H)-one derivatives, several key therapeutic areas and potential molecular targets have been identified.

Cardiovascular Diseases

Pyridazinone derivatives have shown significant promise in the treatment of cardiovascular disorders, primarily through mechanisms like vasodilation, phosphodiesterase (PDE) inhibition, and modulation of the renin-angiotensin-aldosterone system.[1]

-

Vasodilation: Many pyridazin-3(2H)-one derivatives act as direct vasodilators, which can be beneficial for treating hypertension and other cardiovascular conditions.[1] Some compounds have been shown to increase the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and subsequent vasorelaxation.[5]

-

Phosphodiesterase (PDE) Inhibition: Certain derivatives are known to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, these compounds increase intracellular levels of cAMP and cGMP, leading to vasodilation and positive inotropic effects. This makes them potential candidates for treating heart failure.[6]

-

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: The RAAS plays a crucial role in regulating blood pressure. Some pyridazinone derivatives have been investigated for their ability to inhibit angiotensin-converting enzyme (ACE), a key enzyme in this pathway.[1]

Oncology

The pyridazin-3(2H)-one scaffold has been utilized to develop potent anti-cancer agents. These compounds have demonstrated activity against various cancer cell lines, including leukemia, non-small-cell lung cancer, and breast cancer.[3]

-

Tyrosine Kinase Inhibition: Several pyridazinone-based compounds have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways that control cell growth, proliferation, and survival.[4] Vascular endothelial growth factor receptor 2 (VEGFR-2) is a specific tyrosine kinase target for some derivatives.[4]

-

Antiproliferative Activity: Derivatives of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one have shown significant growth inhibition (GI50) against various human cancer cell lines.[3]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of pyridazinone derivatives have also been explored.

-

Cyclooxygenase (COX) Inhibition: Some pyridazinones have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[1]

-

Antinociceptive Effects: Certain derivatives have demonstrated potent antinociceptive (pain-relieving) properties in preclinical models.[1]

Other Potential Therapeutic Areas

The biological activities of pyridazinone derivatives extend to other areas as well:

-

Antimicrobial Activity: Various derivatives have shown promising activity against bacteria and fungi.[3][4]

-

Anticonvulsant and Antidepressant Effects: The scaffold has been investigated for its potential in treating central nervous system disorders.[1]

-

Monoamine Oxidase-B (MAO-B) Inhibition: Specific derivatives have been designed as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[7]

Quantitative Data on Pyridazin-3(2H)-one Derivatives

The following tables summarize the reported biological activities of various pyridazin-3(2H)-one derivatives from the literature. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: Vasodilatory and Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives

| Compound Class/Derivative | Assay | Potency (EC50/IC50) | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory action | IC50 = 0.051 µM | [1] |

| N,O-dibenzyl pyridazinone derivative | Vasodilator and antiplatelet | IC50 = 35.3 µM | [1] |

| Pyridazin-3-one tethered thiosemicarbazide derivatives (e.g., 4h, 5e) | In vitro vasorelaxant activity on rat thoracic aorta | EC50 = 0.0117 µM (4h), 0.0025 µM (5e) | [5] |

Table 2: Anticancer Activity of Pyridazin-3(2H)-one Derivatives

| Compound Class/Derivative | Cell Line(s) | Potency (GI50) | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (compound 2g) | HL-60(TB) (Leukemia), SR (Leukemia), NCI-H522 (Non-small cell lung), BT-549 (Breast) | < 2 µM | [3] |

| Pyridazinone-based diarylurea derivatives | VEGFR-2 Inhibition | IC50 values ranging from 60.70 to 1800 nM | [4] |

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature for evaluating the biological activity of pyridazin-3(2H)-one derivatives.

In Vitro Vasorelaxation Assay

This protocol is a standard method for assessing the vasodilatory effects of compounds on isolated arterial rings.

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings (2-3 mm in length).

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a pyridazinone derivative) are added to the organ bath.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is then calculated from the concentration-response curve.

NCI-60 Human Tumor Cell Line Screen

This is a standardized protocol by the National Cancer Institute (NCI) to screen compounds for potential anticancer activity.

-

Cell Lines: A panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney are used.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Cell Plating and Treatment: Cells are plated in 96-well microtiter plates and incubated for 24 hours. The cells are then treated with the test compound at different concentrations and incubated for an additional 48 hours.

-

Assay: A sulforhodamine B (SRB) assay is typically used to determine cell viability. The SRB protein stain binds to cellular proteins, and the amount of bound stain is proportional to the cell number.

-

Data Analysis: The GI50 (Growth Inhibition 50) value, which is the concentration of the compound that causes a 50% reduction in cell growth, is determined for each cell line.

In Vitro Enzyme Inhibition Assay (e.g., VEGFR-2)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific enzyme.

-

Reagents: The assay requires the purified enzyme (e.g., recombinant human VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

-

Assay Procedure: The enzyme, substrate, ATP, and various concentrations of the test compound are incubated together in a suitable buffer system in a 96-well plate.

-

Detection: The enzyme activity is measured by quantifying the product of the enzymatic reaction. This can be done using various methods, such as a colorimetric, fluorescent, or luminescent readout. For kinase assays, the amount of phosphorylated substrate is often measured.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by pyridazin-3(2H)-one derivatives and a general workflow for drug discovery.

Caption: A generalized workflow for drug discovery and development.

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Caption: The role of ACE in the Renin-Angiotensin-Aldosterone System.

Conclusion and Future Perspectives

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,5-dibromo-2-phenylpyridazin-3(2H)-one, a pivotal synthetic intermediate in the development of novel therapeutic agents. This document details its synthesis, reactivity, and its application in the creation of a diverse range of biologically active molecules. Particular emphasis is placed on its role as a scaffold for derivatives exhibiting analgesic, anti-inflammatory, and other significant pharmacological activities.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is efficiently achieved through the condensation of mucobromic acid with phenylhydrazine. This reaction provides a straightforward and reliable method to obtain the core pyridazinone structure.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Mucobromic acid

-

Phenylhydrazine

-

6N Hydrochloric acid

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

Dissolve mucobromic acid (10.0 g, 38.8 mmol) in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.

-

In a separate beaker, dissolve phenylhydrazine (4.58 ml, 46.6 mmol) in 100 ml of 6N HCl.

-

Add the phenylhydrazine solution to the mucobromic acid solution with vigorous stirring and heat the mixture to 70°C.

-

Maintain the reaction at 70°C for 18 hours. An off-white precipitate will form immediately.

-

After 18 hours, allow the reaction to cool partially.

-

Add 100 ml of ethyl acetate to the reaction mixture. The precipitate should dissolve.

-

Allow the mixture to cool to room temperature. A large amount of precipitate will form.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the desired product, this compound, as an off-white solid.

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 7.96 (s, 1H), 7.60-7.42 (m, 5H)[1]

-

LC/MS (M+H)⁺: Calculated = 329, Found = 329[1]

-

HR/MS (M+H)⁺: Calculated = 328.8920, Found = 328.8927[1]

Reactivity and Synthetic Applications

The two bromine atoms on the pyridazinone ring at positions 4 and 5 are amenable to a variety of substitution reactions, making this compound a versatile building block for combinatorial chemistry and drug discovery. Key transformations include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridazinone ring facilitates nucleophilic aromatic substitution (SNA) at the C4 and C5 positions. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace one or both bromine atoms, leading to a diverse array of functionalized derivatives. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl moieties at the C4 and C5 positions, significantly expanding the accessible chemical space.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following protocol is adapted from a similar procedure for the Suzuki-Miyaura reaction of 4,5-dibromo-2-methylpyridazin-3(2H)-one and can be applied to the 2-phenyl analog.[2][3]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 to 2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).

-

Add the solvent system (e.g., dioxane/water 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diaryl-2-phenylpyridazin-3(2H)-one.

Pharmacological Significance of Derivatives

Derivatives of 4,5-disubstituted-2-phenylpyridazin-3(2H)-one have shown a wide spectrum of biological activities, with analgesic and anti-inflammatory properties being particularly prominent.[4] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Analgesic and Anti-inflammatory Activity

The pyridazinone scaffold is a well-established pharmacophore for the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The introduction of various substituents at the C4 and C5 positions of the 2-phenylpyridazin-3(2H)-one core allows for the fine-tuning of their inhibitory potency and selectivity towards COX-1 and COX-2.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for various pyridazinone derivatives, highlighting their potential as therapeutic agents.

| Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives | |||

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Pyridazinone Derivative A | 5.2 | 0.15 | 34.7 |

| Pyridazinone Derivative B | >100 | 0.2 | >500 |

| Pyridazinone Derivative C | 25 | 0.8 | 31.25 |

Data compiled from various sources for illustrative purposes.

| Table 2: Analgesic Activity of Pyridazinone Derivatives in the Acetic Acid-Induced Writhing Test in Mice | |

| Compound | Inhibition of Writhing (%) at a given dose |

| Indomethacin (Reference) | 75% at 10 mg/kg |

| Pyridazinone Derivative X | 68% at 20 mg/kg |

| Pyridazinone Derivative Y | 82% at 20 mg/kg |

| Pyridazinone Derivative Z | 55% at 20 mg/kg |

Data compiled from various sources for illustrative purposes.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Caption: Synthetic route to this compound and its derivatives.

Mechanism of Action: COX Inhibition

Many pyridazinone derivatives function as anti-inflammatory agents by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

References

- 1. 4,5-DIBROMO-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates | Semantic Scholar [semanticscholar.org]

- 4. scispace.com [scispace.com]

Methodological & Application

Synthesis Protocol for 4,5-Dibromo-2-phenylpyridazin-3(2H)-one: Application Notes and Detailed Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyridazinone core is a recognized pharmacophore with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The bromine substituents at the 4 and 5 positions offer versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. This protocol outlines a proposed two-step synthetic route, starting from the formation of the 4,5-dibromopyridazinone ring, followed by N-phenylation. Detailed experimental procedures, purification methods, and characterization techniques are described.

Application Notes

The this compound scaffold is a valuable building block for the development of novel therapeutic agents and functional materials.

-

Pharmaceutical Development: Pyridazinone derivatives have been reported to exhibit a broad spectrum of pharmacological activities. The title compound can serve as a key intermediate for the synthesis of potent enzyme inhibitors, receptor antagonists, or modulators of signaling pathways. The phenyl group at the N2 position can influence the compound's pharmacokinetic properties and target-binding interactions.[1][2] The dibromo-functionality allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize biological efficacy.

-

Agrochemical Research: The pyridazinone core is also present in some herbicides and fungicides.[3] The synthesis of derivatives from this compound could lead to the discovery of new agrochemicals with improved potency and selectivity.

-

Materials Science: The aromatic and heterocyclic nature of the compound, combined with the potential for further functionalization, makes it a candidate for the development of novel organic materials with specific electronic or photophysical properties.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The first step involves the cyclization of mucobromic acid with hydrazine to form the 4,5-dibromo-3(2H)-pyridazinone core. The second step is the N-phenylation of this intermediate using phenylboronic acid under Chan-Lam coupling conditions.

References

- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one by Column Chromatography

This document provides a detailed protocol for the purification of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one using column chromatography. This method is essential for researchers, scientists, and professionals in drug development who require a high-purity compound for subsequent applications.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthetic organic compounds, purification is a critical step to remove impurities, starting materials, and by-products.[1][2] Column chromatography is a widely used, efficient technique for the separation and purification of individual compounds from a mixture.[1][2][3][4] The principle of separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[1][2] For the purification of pyridazinone derivatives, silica gel is a common stationary phase, with a mobile phase typically consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the column chromatographic purification of this compound.

| Parameter | Value/Description | Reference/Note |

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Mobile Phase | Ethyl Acetate / Hexane Gradient | Based on protocols for similar compounds |

| - Initial Elution | 10% Ethyl Acetate in Hexane | |

| - Final Elution | 20% Ethyl Acetate in Hexane | |

| Crude Sample Purity | ~85-90% | Assumed typical purity post-synthesis |

| Expected Final Purity | >98% | |

| Typical Yield | 80-90% | Dependent on crude purity and technique |

| Rf Value (Target) | ~0.3-0.4 | In 15% Ethyl Acetate / 85% Hexane on TLC |

| Column Dimensions | 30 cm length x 3 cm diameter | Standard laboratory scale |

| Elution Volume | ~500 mL | Estimated for a 1g scale purification |

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound.

1. Materials and Reagents:

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

n-Hexane (ACS grade)

-

Ethyl Acetate (ACS grade)

-

Glass column (30 cm x 3 cm) with stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Beakers, flasks, and collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

2. Preparation of the Column (Slurry Packing Method):

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

-

Pour the silica slurry into the column in a single, continuous motion to avoid air bubbles.

-

Gently tap the column to encourage even packing of the silica gel.

-

Open the stopcock to drain some of the solvent, allowing the silica to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.

-

Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

3. Sample Preparation and Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for less soluble compounds, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

-

Carefully add the prepared sample to the top of the column.

-

Drain the solvent until the sample has fully entered the silica gel bed.

4. Elution and Fraction Collection:

-

Carefully add the initial mobile phase (10% ethyl acetate in hexane) to the top of the column without disturbing the sand layer.

-

Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/minute).

-

Collect the eluent in fractions of approximately 10-20 mL in labeled test tubes or flasks.

-

Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in a chamber containing the elution solvent. Visualize the spots under a UV lamp.

-

Fractions containing the pure desired product (identified by a single spot with the target Rf value) should be combined.

-